molecular formula C14H20N2O2 B1678383 Pindolol CAS No. 13523-86-9

Pindolol

Cat. No. B1678383
CAS RN: 13523-86-9
M. Wt: 248.32 g/mol
InChI Key: JZQKKSLKJUAGIC-UHFFFAOYSA-N
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Description

Pindolol is a non-selective beta blocker used to treat hypertension . It works by blocking the effects of certain natural substances (such as epinephrine) on the heart and blood vessels, resulting in a decrease in heart rate and blood pressure .


Synthesis Analysis

Pindolol imprinted polymers were prepared with three functional monomers viz., itaconic acid, 4-vinylpyridine and methacrylic acid by thermal initiated bulk polymerization technique . Among the three, PDL-itaconic acid MIP shows the best binding capacity .


Molecular Structure Analysis

The molecular structure of pindolol has an indole group to which a chain of isopropylaminopropoxy is connected . This side chain is characteristic of beta-blockers such as pindolol .


Chemical Reactions Analysis

An inexpensive, rapid, safe and green method for pindolol assay in medicines was developed using sequential injection analysis (SIA) technique . The method was based on the oxidation of pindolol by dichromate in sulfuric acid media .


Physical And Chemical Properties Analysis

Pindolol has a boiling point of 457.1±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 75.6±3.0 kJ/mol, and flash point of 230.3±25.9 °C .

Scientific Research Applications

ADHD Treatment

Pindolol, a beta-blocker, has been studied for its efficacy in treating children with attention-deficit hyperactivity disorder (ADHD). It was found to be modestly effective in decreasing hyperactivity and conduct problems at home and in school, presenting an alternative treatment option for ADHD (Buitelaar et al., 1996).

Augmentation of Antidepressant Response

Pindolol has been used as a partial beta-adrenoceptor/5-HT1A receptor antagonist to augment the response of antidepressant drugs, particularly SSRIs, in patients with depression. Clinical trials and meta-analyses suggest it may accelerate the antidepressant response but does not significantly increase effectiveness in treatment-resistant patients (Artigas et al., 2006).

Serotonin Receptor Interaction

Research involving positron emission tomography (PET) has shown that Pindolol occupies 5-HT1A receptors in the human brain. This finding is significant for its use in treating major depression in combination with SSRIs, confirming the drug's interaction with serotonergic transmission (Andrée et al., 1999).

Treatment of Cardiac Arrhythmias

Pindolol has been investigated for its role in treating ventricular arrhythmias, showing varying efficacy based on the presence of heart disease. It appears to be more effective in patients without heart disease, especially when arrhythmia is provoked by exercise (Podrid & Lown, 1982).

Ocular and Cardiovascular Effects

Studies have explored the ocular and cardiovascular effects of Pindolol, highlighting its potential use in treating glaucoma. When applied topically, it effectively lowers intraocular pressure with minimal systemic effects (Smith et al., 1979).

Modulation of Serotonin and Noradrenaline Neurons

Research has shown that Pindolol can modulate the firing activity of serotonin (5-HT) and noradrenaline neurons. This property is relevant to its potential as an adjunct therapy in antidepressant treatments (Haddjeri et al., 1999).

Antihypertensive Effects

Pindolol has been evaluated for its antihypertensive effects, showing significant efficacy in reducing blood pressure in patients with mild to moderate hypertension (Gonasun, 1982).

Treatment of Behavioral Disturbances

A study investigated the therapeutic effects of Pindolol on behavioral disturbances associated with organicbrain disease. The findings suggested significant therapeutic benefits, particularly in treating impulsive, explosive behaviors without the sedative side effects common in other treatments (Greendyke & Kanter, 1986).

Treatment of Arrhythmias

Pindolol has been used in the treatment of various cardiac arrhythmias. It showed effectiveness in converting atrial tachycardia, atrial flutter, and ventricular tachycardia to sinus rhythm, as well as in reducing premature ventricular and atrial beats. Its efficacy underscores its potential in cardiac arrhythmia management (Aronow & Uyeyama, 1972).

Sleep Deprivation and Bipolar Depression

Pindolol has been studied for its effect on sleep deprivation combined with its use in treating bipolar depression. It was found to significantly improve the antidepressant effect of total sleep deprivation and prevent short-term relapse after treatment (Smeraldi et al., 1999).

Myocardial Infarction

Research on the effect of Pindolol on experimental myocardial infarction in pigs indicated no significant difference in infarct size between treated and untreated groups. This study provides insights into the drug's effects on heart conditions, although results may vary depending on specific conditions and dosages (Friedli et al., 1986).

Safety And Hazards

Pindolol may cause heart failure in some patients . It is toxic if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Pindolol is widely used to combat hypertension in pregnancy, causing no harm to the fetus whilst significantly improving the renal functions of pregnant women . The drug has currently been highlighted in the field of antidepressants because the co-administration of pindolol with selective serotonin reuptake inhibitors (SSRIs) has been reported to enhance the increase of 5-HT transmission in cortical and limbic areas, resulting in the symptomatic relief of depression .

properties

IUPAC Name

1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKKSLKJUAGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8023476
Record name Pindolol
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Molecular Weight

248.32 g/mol
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Physical Description

Solid
Record name Pindolol
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), Practically Insoluble, Practically insoluble in water and slightly soluble in alcohol, 8.61e-01 g/L
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Mechanism of Action

The beta-1 adrenoceptor is a G-protein-coupled receptor. Agonism of the beta-1 adrenoceptor allows the Gs subunit to upregulate adenylyl cyclase, converting ATP to cyclic AMP (cAMP). Increased concentrations of cAMP activate cAMP-dependant kinase A, phosphorylating calcium channels, raising intracellular calcium, increasing calcium exchange through the sarcoplasmic reticulum, and increasing cardiac inotropy. cAMP-dependant kinase A also phosphorylates myosin light chains, increasing smooth muscle contractility. Increased smooth muscle contractility in the kidney releases renin. Pindolol is a non-selective beta blocker. Blocking beta-1 adrenergic receptors in the heart results in decreased heart rate and blood pressure. By blocking beta-1 receptors in the juxtaglomerular apparatus, pindolol inhibits the release of renin, which inhibits angiotensin II and aldosterone release. Reduced angiotensin II inhibits vasoconstriction and reduced aldosterone inhibits water retention. Beta-2 adrenoceptors located in the kidneys and peripheral blood vessels use a similar mechanism to activate cAMP-dependant kinase A to increase smooth muscle contractility. Blocking of the beta-2 adrenoceptor relaxes smooth muscle, leading to vasodilation., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane- depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane-bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of QRS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. /Class II beta-Blockers/, The principal physiologic action of pindolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). In addition to inhibiting access of physiologic or synthetic catecholamines to the beta-adrenergic receptors, pindolol causes slight activation of the beta-receptors, making the drug a partial beta-agonist. This intrinsic sympathomimetic activity of pindolol differs from the beta-agonist activity of epinephrine and isoproterenol in that the maximum beta-adrenergic stimulation that can be obtained with pindolol is less. Other beta-adrenergic blocking agents can block pindolol's intrinsic sympathomimetic activity. Pindolol also has been shown to possess membrane-stabilizing activity or a quinidine-like effect, but this occurs only at plasma concentrations well above those obtained therapeutically. Unlike atenolol and metoprolol, pindolol is not a beta1-selective adrenergic blocking agent; pindolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, pindolol produces negative chronotropic and inotropic activity. Both of these actions are reversed somewhat, but not entirely, by the drug's partial agonist activity. The negative chronotropic action of pindolol on the sinoatrial node results in a decrease in sinoatrial node discharge and recovery time, thereby decreasing stress- and exercise-stimulated heart rate. Pindolol has a lesser effect on resting heart rate than do beta-adrenergic blocking agents that do not possess intrinsic sympathomimetic activity, usually decreasing resting heart rate only by about 4-8 beats/min or not at all ... Pindolol has a lesser effect on resting cardiac output than on that stimulated by exercise. The decrease in myocardial contractility, blood pressure, and heart rate produced by pindolol during stress and exercise leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. Pindolol is probably not effective in patients who develop angina at rest or at low exercise levels., Unlike other beta-adrenergic blocking agents, pindolol does not consistently suppress plasma renin activity. In some studies, the drug has increased plasma renin concentrations and reversed the suppression of plasma renin induced by other beta-adrenergic blocking agents. Pindolol has not been shown to cause sodium retention., For more Mechanism of Action (Complete) data for PINDOLOL (7 total), please visit the HSDB record page.
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Product Name

Pindolol

Color/Form

Crystals from ethanol, White to off-white crystalline powder

CAS RN

13523-86-9
Record name Pindolol
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Melting Point

171-173 °C, 167 - 171 °C
Record name Pindolol
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Synthesis routes and methods I

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
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isopropyl alcohol methyl laurate
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Synthesis routes and methods II

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,100
Citations
WH Aellig - American Heart Journal, 1982 - Elsevier
… pindolol is sufficient to counterbalance the diminution in resting sympathetic tone that results from beta-adrenoceptor blockade. In hemodynamic studies pindolol … , whereas pindolol and …
Number of citations: 32 www.sciencedirect.com
R Gugler, W Herold, HJ Dengler - European Journal of Clinical …, 1974 - Springer
The kinetics of absorption, distribution and excretion of pindolol have been investigated in 17 volunteers after an oral dose or intravenous infusion of 5 mg. The calculated absorption …
Number of citations: 123 link.springer.com
F Artigas, P Celada, M Laruelle, A Adell - Trends in Pharmacological …, 2001 - cell.com
… Pindolol was initially thought to act by preventing the … However, the partial agonist properties of pindolol at 5-HT 1A … on the mechanism of action of pindolol, which are crucial for the …
Number of citations: 233 www.cell.com
F Artigas, A Adell, P Celada - Current drug targets, 2006 - ingentaconnect.com
… A recent metaanalysis concluded that pindolol accelerates the antidepressant response but … of pindolol to clarify the neurobiological basis of its clinical action. Pindolol was initially used …
Number of citations: 124 www.ingentaconnect.com
P Blier, R Bergeron - Journal of clinical psychopharmacology, 1995 - journals.lww.com
… , and 2 on moclobemide) were also given pindolol at the same regimen and were … pindolol also because of increased irritability after 2 and 3 days, respectively. After 1 week of pindolol …
Number of citations: 429 journals.lww.com
RE Rangno, S Langlois - American Heart Journal, 1982 - Elsevier
… of pindolol contrasts with the results obtained with the other two beta blockers. None of the ten patients who received pindolol had … up to 10 days after pindolol was discontinued. This is …
Number of citations: 115 www.sciencedirect.com
H Lithell, T Pollare, B Vessby - Blood Pressure, 1992 - Taylor & Francis
… treatment and by 17% during pindolol treatment. The insulin … less pronounced with pindolol than with propranolol, which … which is a characteristic feature of pindolol[4], one of several …
Number of citations: 132 www.tandfonline.com
V Pérez, I Gilaberte, D Faries, E Alvarez, F Artigas - The Lancet, 1997 - thelancet.com
… Pindolol is an antagonist of both serotonin autoreceptors and β-adrenoceptors. We studied the effect of the addition of pindolol … to treatment with fluoxetine and pindolol was greater than …
Number of citations: 396 www.thelancet.com
P Blier, R Bergeron - Journal of Clinical Psychiatry, 1998 - psychiatrist.com
… the antidepressant effect of SSRIs when combined with pindolol. Four of five placebo-controlled … pindolol from the beginning of the SSRI treatment. The strategy of adding pindolol to the …
Number of citations: 131 www.psychiatrist.com
E Wainer, G Boner, JB Rosenfeld - Clinical Pharmacology & …, 1980 - Wiley Online Library
… of pindolol was examined in 10 patients with essential hypertension. Intravenous pindolol … Oral pindolol (10 to 20 mg/day) for a mean of 6 mo resulted in a decrease in mean blood …
Number of citations: 22 ascpt.onlinelibrary.wiley.com

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